molecular formula C9H12N4O3 B6600580 6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one CAS No. 1803561-76-3

6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one

Cat. No.: B6600580
CAS No.: 1803561-76-3
M. Wt: 224.22 g/mol
InChI Key: UHMFXIOCTQHRNA-UHFFFAOYSA-N
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Description

6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a nitro group at the 5-position of the piperidin-2-one ring and a methyl-substituted pyrazole ring at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one typically involves the reaction of a suitable piperidinone derivative with a pyrazole derivative under specific conditions. One common method involves the nitration of a piperidinone precursor followed by the introduction of the pyrazole ring through a condensation reaction. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Methyl-1H-pyrazol-5-yl)quinolin-7-ol
  • 6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde
  • (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol

Uniqueness

6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(2-methylpyrazol-3-yl)-5-nitropiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-12-6(4-5-10-12)9-7(13(15)16)2-3-8(14)11-9/h4-5,7,9H,2-3H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMFXIOCTQHRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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